molecular formula C11H19N3O2 B15313943 Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B15313943
M. Wt: 225.29 g/mol
InChI Key: NOQHXKBDCXOFGX-UHFFFAOYSA-N
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Description

Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is a chemical compound that features a pyrazole ring, an isopropylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with isopropylamine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted esters or amines.

Scientific Research Applications

Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Ethyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate
  • Ethyl 2-(tert-butylamino)-3-(1h-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity or selectivity for certain molecular targets.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H19N3O2/c1-4-16-11(15)10(13-9(2)3)8-14-7-5-6-12-14/h5-7,9-10,13H,4,8H2,1-3H3

InChI Key

NOQHXKBDCXOFGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC=N1)NC(C)C

Origin of Product

United States

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